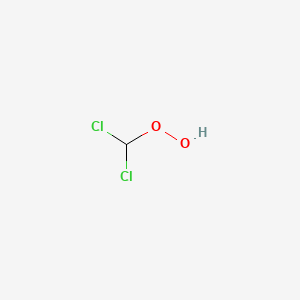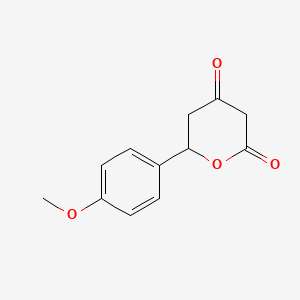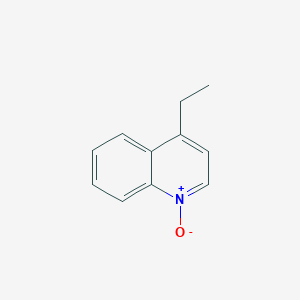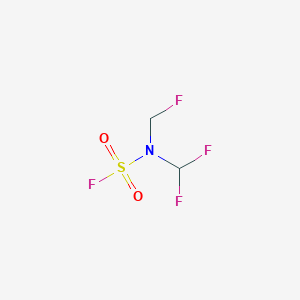
Dichloromethaneperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethaneperoxol is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of dichloromethane, which is widely known for its use as a solvent in industrial and laboratory settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethaneperoxol typically involves the reaction of dichloromethane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxol group. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of dichloromethane and hydrogen peroxide into a reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloromethaneperoxol undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to dichloromethane and water.
Substitution: It can participate in substitution reactions where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products may include oxidized organic compounds, while in reduction reactions, the products may include dichloromethane and water.
Applications De Recherche Scientifique
Dichloromethaneperoxol has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is studied for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of dichloromethaneperoxol involves the interaction of the peroxol group with target molecules. The peroxol group can donate oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it a valuable reagent in various chemical and biological processes. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to dichloromethaneperoxol include:
Dichloromethane: A widely used solvent with similar chemical properties but lacking the peroxol group.
Hydrogen Peroxide: A common oxidizing agent that shares some reactivity with this compound.
Peracetic Acid: Another oxidizing agent with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both dichloromethane and peroxol functionalities in a single molecule. This combination allows it to participate in a wider range of chemical reactions compared to its individual components. Its ability to act as both a solvent and an oxidizing agent makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
138434-14-7 |
|---|---|
Formule moléculaire |
CH2Cl2O2 |
Poids moléculaire |
116.93 g/mol |
Nom IUPAC |
dichloro(hydroperoxy)methane |
InChI |
InChI=1S/CH2Cl2O2/c2-1(3)5-4/h1,4H |
Clé InChI |
TUIYYMKEIGYDJB-UHFFFAOYSA-N |
SMILES canonique |
C(OO)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)

![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)
![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)




![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)

